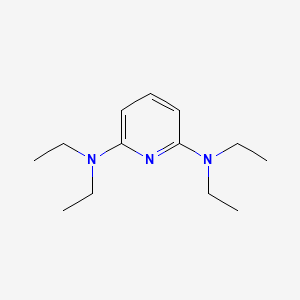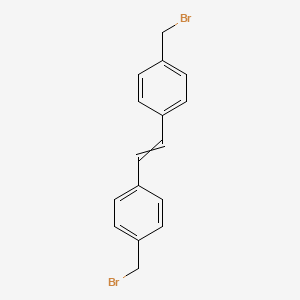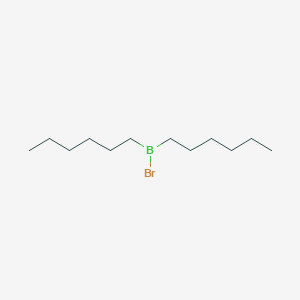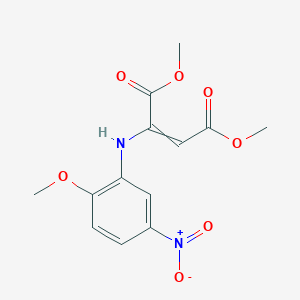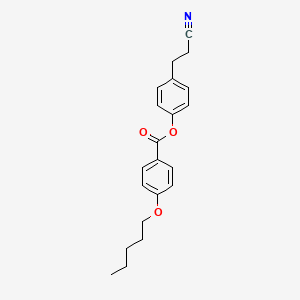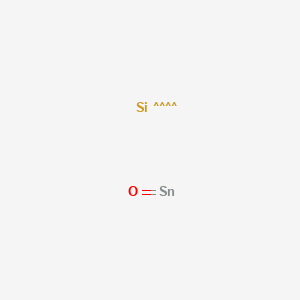
lambda~2~-Stannanone--silicon (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lambda~2~-Stannanone–silicon (1/1): is a chemical compound that belongs to the class of organometallic compounds It is characterized by the presence of a tin (stannane) and silicon atom in its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lambda2-Stannanone–silicon (1/1) typically involves the reaction of stannane derivatives with silicon-containing reagents under controlled conditions. One common method is the reaction of a stannane precursor with a silicon halide in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of lambda2-Stannanone–silicon (1/1) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions: Lambda2-Stannanone–silicon (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: The silicon or tin atoms can be substituted with other functional groups or atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide or tin oxides, while reduction may produce lower oxidation state stannane or silicon compounds.
Scientific Research Applications
Lambda~2~-Stannanone–silicon (1/1) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential use in drug development or as a diagnostic agent.
Industry: It can be used in the production of advanced materials, such as semiconductors or catalysts.
Mechanism of Action
The mechanism of action of lambda2-Stannanone–silicon (1/1) involves its interaction with molecular targets and pathways in chemical reactions. The compound can act as a catalyst or reactant, facilitating the formation or transformation of other molecules. The specific pathways and targets depend on the nature of the reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Disilenes: Compounds with silicon-silicon double bonds.
Disilynes: Compounds with silicon-silicon triple bonds.
Siloxanes: Compounds containing silicon-oxygen bonds.
Uniqueness: Lambda2-Stannanone–silicon (1/1) is unique due to the presence of both tin and silicon atoms in its structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
58500-40-6 |
|---|---|
Molecular Formula |
OSiSn |
Molecular Weight |
162.79 g/mol |
InChI |
InChI=1S/O.Si.Sn |
InChI Key |
DOVLZBWRSUUIJA-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sn].[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


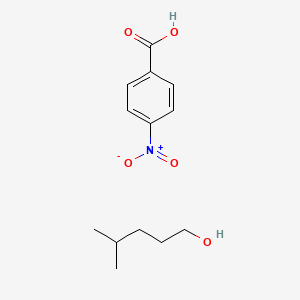

![Diethyl [1-(dimethylamino)ethenyl]phosphonate](/img/structure/B14618310.png)

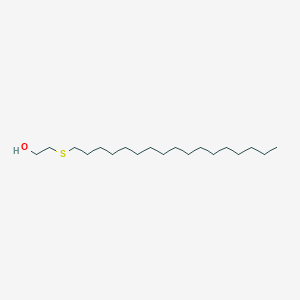
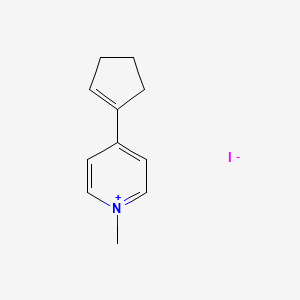
![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14618329.png)


